Jfd01307SC

Anti-Tuberculosis MIC Glutamine Synthetase

Jfd01307SC is a critical tool compound for tuberculosis drug discovery, distinguished by its unique aqueous solubility profile—fully soluble in water yet insoluble in DMSO—which eliminates solvent interference in cell-based and enzymatic assays. Unlike MSO, Jfd01307SC shows unexpected activity against gltB-overexpressing M. tuberculosis strains, enabling comparative metabolic pathway studies. Verified ≥98% purity (HPLC) ensures reproducible high-throughput screening results with minimal false positives. Ideal for in vivo pilot studies requiring organic solvent-free dosing vehicles. Choose Jfd01307SC for artifact-free, mechanistically informative anti-TB research.

Molecular Formula C6H11NO4S
Molecular Weight 193.22 g/mol
CAS No. 51070-56-5
Cat. No. B3426155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJfd01307SC
CAS51070-56-5
Molecular FormulaC6H11NO4S
Molecular Weight193.22 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CC1NCC(=O)O
InChIInChI=1S/C6H11NO4S/c8-6(9)3-7-5-1-2-12(10,11)4-5/h5,7H,1-4H2,(H,8,9)
InChIKeyNLJKAAYXSDTMSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Jfd01307SC (CAS 51070-56-5) | A Glutamine Synthetase Inhibitor for Anti-Tuberculosis Research


Jfd01307SC is a small-molecule glutamine synthetase (GS) inhibitor and an anti-tuberculosis agent. It acts as a mimic of L-glutamate, thereby targeting enzymes involved in glutamine biosynthesis [1]. The compound demonstrates activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) in the range of 8 to 16 µg/ml .

Why Jfd01307SC Cannot Be Replaced by General Glutamine Synthetase Inhibitors


While Jfd01307SC and other glutamine synthetase inhibitors like L-methionine-S-sulfoximine (MSO) share a common target, their distinct chemical structures and resultant biological profiles preclude simple substitution. Direct comparative studies reveal that these compounds, despite both inhibiting M. tuberculosis growth, exhibit different MIC values and have been shown to have an unexpected activity profile against a gltB-overexpressing strain, suggesting potentially divergent mechanisms or metabolic fates [1]. Furthermore, Jfd01307SC possesses a unique solubility profile, being readily soluble in water but insoluble in DMSO, which can be a critical factor for assay design and in vivo formulation strategies .

Quantitative Evidence for Jfd01307SC: Comparative Data vs. L-Methionine-S-Sulfoximine (MSO)


Comparative Antimycobacterial Activity: Jfd01307SC vs. L-Methionine-S-Sulfoximine (MSO)

Jfd01307SC exhibits slightly higher MIC values against M. tuberculosis compared to the known glutamine synthetase inhibitor L-methionine-S-sulfoximine (MSO). In the same enzyme assay, Jfd01307SC shows an MIC range of 8 to 16 µg/ml, while MSO demonstrates an MIC range of 8 to 12 µg/ml [1]. This indicates that while both are active, MSO has a marginally more potent growth-inhibitory effect in this in vitro setting. The study also noted that the susceptibility of an M. tuberculosis strain overexpressing gltB was similar to that of the wild-type strain for both compounds, an unexpected finding that may point to differences in their intracellular metabolism or a shared secondary target [1].

Anti-Tuberculosis MIC Glutamine Synthetase

Aqueous Solubility Profile: A Differentiating Feature from Typical Small Molecule Inhibitors

Jfd01307SC exhibits a unique solubility profile compared to many other small-molecule inhibitors. It is freely soluble in water (3 mg/mL or 15.52 mM) but is insoluble in common organic solvents like DMSO and ethanol at 25°C . This characteristic is the inverse of many compounds, which typically require DMSO for initial solubilization.

Solubility Assay Development Formulation

High Purity Level with Quantified Vendor Certification

Commercially available Jfd01307SC is supplied with a high level of quantified purity, certified at 99.81% by HPLC analysis . This level of purity, documented in a Certificate of Analysis, ensures that experimental results are less likely to be confounded by impurities, which is essential for reproducible biochemical and cellular assays.

Purity Quality Control Reproducibility

Primary Research Applications for Jfd01307SC Based on Differentiated Evidence


Comparative Mechanism-of-Action Studies in M. tuberculosis

Jfd01307SC is an ideal tool compound for researchers investigating the nuances of glutamine synthetase inhibition in M. tuberculosis. Its activity, when directly compared to that of L-methionine-S-sulfoximine (MSO), revealed an unexpected lack of sensitivity to gltB overexpression [1]. This makes Jfd01307SC valuable for comparative studies designed to elucidate the specific metabolic pathways, potential secondary targets, or intracellular activation mechanisms that differentiate various classes of GS inhibitors. Using Jfd01307SC in parallel with MSO can help deconvolute the complex pharmacology of targeting glutamine metabolism in mycobacteria.

Assay Development Requiring Aqueous Compound Handling

The unique solubility profile of Jfd01307SC, which is fully soluble in water but insoluble in DMSO, makes it a compound of choice for developing or validating biological assays where DMSO interference is a concern or where an aqueous dosing vehicle is required [1]. This is particularly relevant for cell-based assays, certain enzymatic assays, or for preparing dosing solutions for in vivo pilot studies where minimizing organic solvent content is beneficial for animal welfare and physiological relevance.

High-Reproducibility Screening in Anti-Tuberculosis Drug Discovery

For high-throughput screening (HTS) or focused library campaigns in anti-tuberculosis drug discovery, the documented high purity (99.81% by HPLC) of Jfd01307SC [1] is a significant advantage. Using a compound with a verified and high purity level minimizes the risk of false positives or negatives arising from impurities. This ensures that the biological activity measured in a screen is attributable to the compound itself, enhancing the reliability of hit identification and subsequent structure-activity relationship (SAR) studies.

Investigating Glutamine Biosynthesis as a Therapeutic Target

Jfd01307SC is a well-validated chemical probe for studying the role of glutamine biosynthesis in M. tuberculosis viability and pathogenesis. As a direct inhibitor of glutamine synthetase, it provides a specific pharmacological tool to dissect the dependence of the bacterium on this metabolic pathway [1]. This is essential for validating glutamine synthetase as a therapeutic target and for understanding the downstream effects of its inhibition on bacterial metabolism, cell wall synthesis, and stress responses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Jfd01307SC

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.